molecular formula C14H25N3O2S B11643188 4-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-1-(3-methyl-butoxy)-butan-2-ol

4-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-1-(3-methyl-butoxy)-butan-2-ol

Cat. No.: B11643188
M. Wt: 299.43 g/mol
InChI Key: USPHOYKAXUJGIA-UHFFFAOYSA-N
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Description

4-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-1-(3-methyl-butoxy)-butan-2-ol is a complex organic compound that features a triazole ring, an allyl group, a mercapto group, and a butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-1-(3-methyl-butoxy)-butan-2-ol typically involves multi-step organic reactions. The starting materials often include allyl bromide, 3-methyl-1-butanol, and 4H-1,2,4-triazole-3-thiol. The reaction conditions usually require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-1-(3-methyl-butoxy)-butan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed as reducing agents.

    Substitution: Alkyl halides or sulfonates can be used as substrates for nucleophilic substitution.

Major Products Formed

    Oxidation: Disulfides and sulfoxides.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole compounds.

Scientific Research Applications

4-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-1-(3-methyl-butoxy)-butan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal ions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-1-(3-methyl-butoxy)-butan-2-ol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activities. The mercapto group can form disulfide bonds, influencing protein structure and function. The allyl group can undergo metabolic transformations, leading to the formation of active metabolites.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-butan-2-ol: Lacks the butoxy group, which may affect its solubility and reactivity.

    4-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-1-(3-methyl-butoxy)-butane: Lacks the hydroxyl group, which may influence its biological activity.

Uniqueness

4-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-1-(3-methyl-butoxy)-butan-2-ol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the butoxy group enhances its solubility in organic solvents, while the hydroxyl group increases its potential for hydrogen bonding interactions.

Properties

Molecular Formula

C14H25N3O2S

Molecular Weight

299.43 g/mol

IUPAC Name

3-[3-hydroxy-4-(3-methylbutoxy)butyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H25N3O2S/c1-4-8-17-13(15-16-14(17)20)6-5-12(18)10-19-9-7-11(2)3/h4,11-12,18H,1,5-10H2,2-3H3,(H,16,20)

InChI Key

USPHOYKAXUJGIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOCC(CCC1=NNC(=S)N1CC=C)O

Origin of Product

United States

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